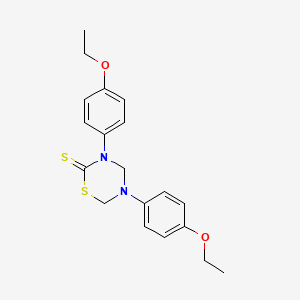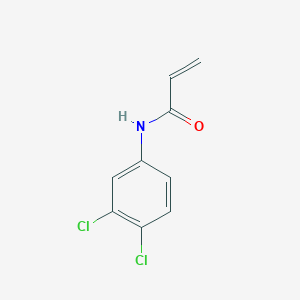
3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione
Overview
Description
3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione, also known as BPTT, is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BPTT is a thiadiazinane derivative that has been synthesized using various methods, and it has shown promising results in various scientific studies.
Mechanism of Action
3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione exerts its pharmacological effects through various mechanisms of action. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. 3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione has also been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, 3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione has been shown to modulate various signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. 3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione has also been found to improve cognitive function in animal models of neurodegenerative diseases. Additionally, 3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione is its broad spectrum of pharmacological activities. It has been shown to exhibit antimicrobial, antifungal, antitumor, anti-inflammatory, and neuroprotective properties, making it a versatile candidate for further research. However, one limitation of 3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on 3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione. One potential area of study is the development of novel formulations of 3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione that improve its solubility and bioavailability. Another area of study is the investigation of the molecular mechanisms underlying 3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione's pharmacological effects, which could lead to the development of more potent and selective derivatives. Additionally, further studies are needed to evaluate the safety and efficacy of 3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione in clinical trials, which could pave the way for its use as a therapeutic agent in humans.
Scientific Research Applications
3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various pharmacological activities, including antimicrobial, antifungal, and antitumor properties. 3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione has also been found to have potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
3,5-bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-3-22-17-9-5-15(6-10-17)20-13-21(19(24)25-14-20)16-7-11-18(12-8-16)23-4-2/h5-12H,3-4,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMYAZDZGJDFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CN(C(=S)SC2)C3=CC=C(C=C3)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304507 | |
| Record name | 3,5-bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione | |
CAS RN |
15798-68-2 | |
| Record name | NSC166027 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-BIS-(4-ETHOXYPHENYL)-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-[2-[(7-methoxynaphthalen-2-yl)oxymethyl]-1,3-oxazol-4-yl]methanone](/img/structure/B1652618.png)
![(5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B1652619.png)

![Silane, benzo[b]selenophene-2-yltrimethyl-](/img/structure/B1652623.png)



![exo-cis-(+/-)-1-(N-tert.-butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B1652628.png)